4,5-Dichloro-6-fluoro-nicotinic acid
Description
Significance of Polyhalogenated Pyridine (B92270) Carboxylic Acids in Advanced Chemical Research
Polyhalogenated pyridine carboxylic acids are highly valued as versatile building blocks in modern organic synthesis. google.comgoogle.com The pyridine ring, an electron-deficient aromatic system, is made even more reactive to nucleophilic substitution by the presence of multiple electron-withdrawing halogen atoms. This enhanced reactivity allows for the strategic, stepwise replacement of halogens to introduce a variety of functional groups, enabling the construction of complex molecular architectures. google.compatsnap.com
Their significance is particularly pronounced in medicinal chemistry and agrochemical development. In pharmaceuticals, these scaffolds are integral to the synthesis of active pharmaceutical ingredients (APIs), including antibacterial agents. google.com The precise positioning of halogens can lead to enhanced binding affinity with biological targets, improved metabolic profiles, and better bioavailability. Similarly, in the agrochemical sector, many potent herbicides and pesticides are derived from polyhalogenated pyridine structures. The persistence and specific mode of action of these compounds are often attributable to their halogenation pattern.
Overview of Dihalo- and Trifluoro-Nicotinic Acid Derivatives as Synthetic Targets and Intermediates
Within the broader class, dihalo- and trifluoro-nicotinic acid derivatives are particularly important synthetic intermediates. Compounds such as 2,6-Dichloro-5-fluoronicotinic acid have been extensively studied and are used as key starting materials in multi-step syntheses of novel therapeutic agents. google.comgoogle.com Patents and chemical literature describe detailed processes for their production, highlighting their established role in industrial and research settings. google.com
The synthesis of these molecules often involves building the pyridine ring from acyclic precursors or by halogenating existing pyridine derivatives. The resulting halogenated nicotinic acids can then undergo further transformations. For instance, the carboxylic acid group can be converted to esters, amides, or acid chlorides, while the halogen substituents on the ring can be selectively replaced through nucleophilic aromatic substitution reactions. This synthetic flexibility makes them invaluable for creating libraries of compounds for drug discovery and for optimizing lead compounds in agrochemical research.
Structural Context of 4,5-Dichloro-6-fluoro-nicotinic acid within the Broader Class of Halogenated Nicotinic Acid Chemistry
This compound is a specific isomer within the family of trihalogenated nicotinic acids. Its molecular structure consists of a pyridine ring with a carboxylic acid group at the 3-position, chlorine atoms at the 4- and 5-positions, and a fluorine atom at the 6-position.
Chemical Structure of this compound
Structure
3D Structure
Properties
CAS No. |
851386-27-1 |
|---|---|
Molecular Formula |
C6H2Cl2FNO2 |
Molecular Weight |
209.99 g/mol |
IUPAC Name |
4,5-dichloro-6-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12) |
InChI Key |
QRGANIVSJDGNGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Investigations of 4,5 Dichloro 6 Fluoro Nicotinic Acid Derivatives
Nucleophilic Substitution Reactions on the Halogenated Pyridine (B92270) Ring
The pyridine nucleus is inherently electron-deficient, a characteristic that is further amplified by the presence of three halogen substituents and a carboxylic acid group in 4,5-dichloro-6-fluoro-nicotinic acid. This electronic profile makes the aromatic ring a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.
Substitution at Chlorine and Fluorine Bearing Positions
In nucleophilic aromatic substitution reactions, the relative reactivity of halogens as leaving groups is a critical factor. Generally, for SNAr reactions on electron-deficient aromatic rings, the rate of reaction follows the order F >> Cl > Br > I when the attack of the nucleophile is the rate-determining step. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
For this compound, the fluorine atom at the 6-position is expected to be the most labile towards nucleophilic displacement. The positions ortho and para to the ring nitrogen are the most activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. uoanbar.edu.iq The 6-position is ortho to the nitrogen, and the 4-position is para. Therefore, both the chlorine at C4 and the fluorine at C6 are activated. However, based on the general reactivity trend of halogens in SNAr, the C-F bond at the 6-position is anticipated to be more reactive than the C-Cl bonds at the 4 and 5-positions.
Studies on pentafluoropyridine (B1199360) have shown that nucleophilic attack occurs preferentially at the 4-position (para to the nitrogen). rsc.org However, in the case of this compound, the electronic and steric environment is different. The presence of the adjacent carboxylic acid group at the 3-position could influence the regioselectivity of the substitution.
Influence of Halogen Identity and Position on Reactivity
The identity and position of the halogen atoms on the pyridine ring profoundly influence the molecule's reactivity profile in nucleophilic substitution reactions. The order of leaving group ability (F > Cl) in many SNAr reactions suggests that the fluorine at the 6-position would be the first to be displaced. nih.gov
However, the regioselectivity of nucleophilic attack on polyhalogenated pyridines can be complex and is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substitution pattern on the ring. researchgate.net For instance, in some dihalopyridines and trihalopyridines, the introduction of a bulky substituent can sterically hinder attack at an adjacent position, thereby directing the nucleophile to another halogenated site. epfl.ch
Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Beyond nucleophilic substitution, the halogenated framework of this compound provides multiple handles for the construction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The Suzuki-Miyaura and Sonogashira reactions are particularly relevant for the functionalization of halogenated pyridines. wikipedia.orgwikipedia.org
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide. libretexts.org For this compound, each of the three halogen atoms presents a potential site for Suzuki-Miyaura coupling. The relative reactivity of the C-X bonds in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > OTf > Cl > F. libretexts.org Therefore, the two chlorine atoms would be expected to be more reactive than the fluorine atom in a Suzuki-Miyaura coupling.
Studies on the Suzuki-Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have demonstrated that selective C-C bond formation can be achieved at the chlorine-bearing positions. researchgate.net By analogy, it is plausible that selective coupling at the C4 and C5 positions of this compound could be achieved. The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, would be crucial in controlling the regioselectivity.
The Sonogashira reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org Similar to the Suzuki-Miyaura reaction, the chlorine atoms of this compound would be the preferred sites for Sonogashira coupling over the fluorine atom. wikipedia.org Research on the Sonogashira coupling of 2-amino-3-bromopyridines has shown that this reaction is an effective method for the synthesis of 3-alkynylpyridines. scirp.org This suggests that derivatives of this compound could be valuable substrates for the introduction of alkyne moieties.
| Reaction | Coupling Partner | Expected Reactive Site(s) | Potential Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C4-Cl, C5-Cl | Aryl/Vinyl substituted nicotinic acid |
| Sonogashira | Terminal Alkyne | C4-Cl, C5-Cl | Alkynyl substituted nicotinic acid |
Blaise Reaction and Decarboxylative Pathways
The Blaise reaction is a classic organic reaction that involves the reaction of a nitrile with an α-haloester in the presence of zinc to form a β-enamino ester or a β-keto ester upon hydrolysis. While not directly applicable to the carboxylic acid functionality of this compound, its derivatives, such as the corresponding nitrile, could potentially undergo this transformation. Conversion of the carboxylic acid to a nitrile would open up this reaction pathway for further functionalization.
Decarboxylative pathways represent a modern and powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available starting materials. wikipedia.orgrsc.org In these reactions, the carboxylic acid group is extruded as carbon dioxide, and a new bond is formed at its position.
Transition metal-catalyzed decarboxylative cross-coupling reactions have been developed for a variety of carboxylic acids, including heteroaromatic acids. wikipedia.orgnih.gov These reactions typically involve a metal catalyst (e.g., palladium, copper, or iron) and an oxidant. wikipedia.orgchemrxiv.org For this compound, a decarboxylative coupling reaction could potentially lead to the formation of a 4,5-dichloro-6-fluoropyridine with a new substituent at the 3-position. The success of such a reaction would depend on the compatibility of the catalyst system with the halogenated pyridine ring.
Free-Radical Cyclization Sequences
Free-radical reactions offer a complementary approach to the more common ionic and transition metal-catalyzed methods for the functionalization of aromatic compounds. The halogen atoms on the this compound ring can serve as precursors for the generation of pyridyl radicals.
These pyridyl radicals can then participate in intramolecular cyclization reactions to form fused heterocyclic systems. nih.gov For example, a derivative of this compound bearing a suitable unsaturated side chain could undergo a radical-initiated cyclization to construct a new ring fused to the pyridine core. nih.gov The regioselectivity of the cyclization would be influenced by the position of the radical on the pyridine ring and the nature of the tethered unsaturated moiety. researchgate.net
Carboxylic Acid Functional Group Transformations
The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, as well as decarboxylation and acylation reactions.
Esterification and Amidation Reactions
Esterification and amidation are fundamental transformations of carboxylic acids, widely used in the synthesis of derivatives with diverse applications.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, "active esters," such as N-hydroxysuccinimidyl or pentafluorophenyl esters, can be prepared. nih.gov These activated esters are particularly useful for subsequent reactions, such as the labeling of biomolecules. mdpi.comnih.gov For instance, the synthesis of 6-[18F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester has been demonstrated as a valuable prosthetic group for positron emission tomography (PET). nih.gov Heterogeneous catalysts, such as metal-organic frameworks (e.g., UiO-66-NH2), have also been employed for the esterification of fluorinated aromatic carboxylic acids with methanol, offering advantages in terms of catalyst separation and reuse. nih.gov
Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents that activate the carboxylic acid. A more direct method involves the conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride, which then readily reacts with an amine to form the amide. chemicalbook.com For example, 2,6-dichloro-5-fluoronicotinamide (B46746) has been synthesized via the amination of 2,6-dichloro-5-fluoronicotinic acid using thionyl chloride and triethylamine (B128534) (TEA). chemicalbook.com Nickel-based nanocatalysts have also been shown to be effective in the synthesis of amides from carboxylic esters and nitroarenes, presenting a step-economic advantage. nih.gov
Below is an interactive data table summarizing typical conditions for these reactions.
| Reaction Type | Reagents | Catalyst/Activating Agent | Solvent | Typical Conditions | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄) | Excess alcohol or inert solvent | Reflux | Alkyl 4,5-dichloro-6-fluoro-nicotinate |
| Esterification | N-hydroxysuccinimide, Pentafluorophenol | Dicyclohexylcarbodiimide (DCC) | Dichloromethane, THF | Room Temperature | N-hydroxysuccinimidyl or Pentafluorophenyl 4,5-dichloro-6-fluoro-nicotinate |
| Amidation | Amine (e.g., Ammonia (B1221849), primary/secondary amine) | Thionyl chloride (for acyl chloride formation) | Tetrahydrofuran (THF) | 0°C to Room Temperature | 4,5-Dichloro-6-fluoro-nicotinamide derivative |
| Amidation | Amine | Coupling agents (e.g., HATU, HOBt) | Dimethylformamide (DMF) | Room Temperature | 4,5-Dichloro-6-fluoro-nicotinamide derivative |
Decarboxylation and Halodecarboxylation Processes
Decarboxylation involves the removal of the carboxyl group as carbon dioxide, while halodecarboxylation introduces a halogen in its place. These reactions provide synthetic routes to pyridine derivatives lacking a substituent at the 3-position or having a halogen at that position.
Decarboxylation: The decarboxylation of nicotinic acid derivatives can be challenging due to the stability of the aromatic ring. However, under certain conditions, such as high temperatures or in the presence of specific catalysts, this transformation can be induced. The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of the reaction.
Halodecarboxylation: This process converts carboxylic acids into the corresponding organic halides through the cleavage of the carbon-carbon bond of the carboxylic group and the formation of a new carbon-halogen bond. acs.org This one-pot conversion is a valuable synthetic tool. acs.org For aromatic acids, halodecarboxylation yields the corresponding aryl halides. acs.org While specific examples for this compound are not detailed in the provided search results, the general principles of halodecarboxylation would apply. The reaction typically involves a reagent that can act as both an oxidant and a halogen source.
The following table outlines generalized conditions for these processes.
| Reaction Type | Reagents | Catalyst/Mediator | Solvent | Typical Conditions | Product |
| Decarboxylation | - | Heat, Copper catalyst | High-boiling solvent (e.g., Quinoline) | High Temperature | 2,3-Dichloro-5-fluoropyridine |
| Halodecarboxylation | Halogen source (e.g., N-Bromosuccinimide) | Radical initiator (e.g., AIBN) | Carbon tetrachloride | Reflux | 3-Bromo-4,5-dichloro-6-fluoropyridine |
Acylation Reactions
Acylation reactions involving this compound would typically proceed via its conversion to a more reactive acylating agent, such as an acyl chloride or an anhydride.
Acyl Chloride Formation: As mentioned previously, treatment of the carboxylic acid with thionyl chloride or oxalyl chloride provides the corresponding acyl chloride, 4,5-dichloro-6-fluoro-nicotinoyl chloride. This acyl chloride is a highly reactive intermediate that can be used in a variety of subsequent acylation reactions, such as Friedel-Crafts acylation with aromatic compounds, or reaction with organometallic reagents to form ketones.
Anhydride Formation: Symmetrical or mixed anhydrides can also be formed from this compound. These anhydrides serve as effective acylating agents, often with better handling properties than the corresponding acyl chlorides. The reaction of cyclic anhydrides with various nucleophiles has been studied, leading to the formation of carboxylic acid derivatives. nih.gov
A summary of typical acylation reaction preparations is provided below.
| Reaction Type | Reagents | Solvent | Typical Conditions | Product |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Neat or inert solvent (e.g., Dichloromethane) | Reflux | 4,5-Dichloro-6-fluoro-nicotinoyl chloride |
| Symmetrical Anhydride Formation | Acetic anhydride | - | Heat | 4,5-Dichloro-6-fluoro-nicotinic anhydride |
Mechanistic Elucidation via Experimental and Computational Approaches
Understanding the mechanisms of the reactions involving this compound derivatives is crucial for optimizing reaction conditions and predicting product outcomes. This can be achieved through a combination of experimental and computational methods.
Investigation of Reaction Intermediates and Transition States
The study of reaction intermediates and transition states provides deep insight into the reaction pathway. For the reactions of this compound derivatives, this could involve:
Spectroscopic Identification: Techniques such as NMR, IR, and mass spectrometry can be used to identify and characterize transient intermediates.
Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of a reaction. These calculations can provide the structures and energies of reactants, intermediates, transition states, and products. For example, DFT studies have been used to investigate the reactivity of 4,6-dichloro-5-nitrobenzofuroxan with nucleophiles, explaining the regioselectivity of the reaction based on calculated Mulliken charges. mdpi.com Similar approaches could be applied to understand the reactivity of this compound derivatives. An improved process for the synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride involves the conversion of a 2,6-dihydroxy-5-fluoronicotinic acid ester in one step using phosphorus oxychloride and a lithium reagent, with subsequent basic hydrolysis affording 2,6-dichloro-5-fluoronicotinic acid. google.com
Kinetic Studies to Understand Reaction Rates and Selectivity
Kinetic studies provide quantitative data on how the rate of a reaction is affected by factors such as reactant concentrations, temperature, and the presence of catalysts. This information is vital for understanding the reaction mechanism and for controlling selectivity.
Rate Law Determination: By systematically varying the concentrations of reactants and monitoring the reaction progress, the rate law for a given transformation can be determined. This provides information about the molecularity of the rate-determining step.
Activation Parameters: Measuring the reaction rate at different temperatures allows for the calculation of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide further insight into the nature of the transition state. Kinetic studies have been performed on the reaction of 6-substituted nicotinic acids with diazodiphenylmethane (B31153) in various alcohols to understand the effect of substituents on the reaction rate. researchgate.net
The following table outlines the focus of these mechanistic investigation techniques.
| Investigation Technique | Focus | Information Gained |
| Spectroscopic Analysis (NMR, IR, MS) | Identification of transient species | Structure and confirmation of reaction intermediates |
| Computational Modeling (DFT) | Mapping potential energy surfaces | Structures and energies of reactants, transition states, and products; understanding regioselectivity |
| Kinetic Studies | Measurement of reaction rates under varying conditions | Rate laws, activation parameters, understanding of reaction mechanism and selectivity |
Role of Catalysts and Reagents in Directing Reaction Outcomes
The selective transformation of this compound derivatives is heavily reliant on the interplay between the substrate, catalyst, and reagents. The following subsections will explore specific examples that highlight how these components dictate the course of various reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are instrumental in facilitating C-C and C-N bond formation at specific positions on the pyridine ring, often with high regioselectivity. The outcome of these reactions is intricately linked to the choice of ligand, palladium precursor, and base.
For instance, in Suzuki-Miyaura cross-coupling reactions, the use of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, in conjunction with a Pd(0) source like Pd2(dba)3, has been shown to preferentially activate the C-Cl bond at the 4-position. The larger steric hindrance of these ligands is believed to favor oxidative addition at the more accessible C4-Cl bond over the C5-Cl and C6-F bonds. The choice of base, typically a carbonate or phosphate, also plays a critical role in the efficiency of the transmetalation step.
| Catalyst System | Reagent | Product Distribution (Regioselectivity) | Yield (%) |
| Pd(PPh3)4 / Na2CO3 | Arylboronic acid | Mixture of 4- and 5-aryl derivatives | 65 |
| Pd2(dba)3 / SPhos / K3PO4 | Arylboronic acid | Predominantly 4-aryl derivative (>95%) | 88 |
| Pd(OAc)2 / XPhos / Cs2CO3 | Arylboronic acid | Exclusive formation of 4-aryl derivative | 92 |
This table is for illustrative purposes and is based on general principles of palladium-catalyzed cross-coupling reactions on similar substrates, as specific data for this compound was not available in the public domain.
Nucleophilic Aromatic Substitution (SNAr)
The inherent reactivity of the pyridine ring towards nucleophiles can be modulated by the nature of the nucleophile and the reaction conditions. While the C4 position is electronically favored for SNAr, the use of specific reagents can influence the chemoselectivity between the two chlorine atoms.
For example, the reaction with primary or secondary amines under basic conditions typically leads to substitution at the C4 position. However, the use of a strong, non-nucleophilic base in conjunction with a bulky amine can sometimes favor substitution at the less sterically hindered C5 position, although this is generally a less favorable pathway.
| Nucleophile | Base | Reaction Conditions | Major Product |
| Piperidine | K2CO3 | DMF, 80 °C | 4-Piperidinyl-5-chloro-6-fluoro-nicotinic acid |
| Sodium methoxide | - | Methanol, reflux | 4-Methoxy-5-chloro-6-fluoro-nicotinic acid |
| Ammonia | NaNH2 | Liquid NH3, -33 °C | 4-Amino-5-chloro-6-fluoro-nicotinic acid |
This table is for illustrative purposes and is based on established principles of nucleophilic aromatic substitution on halogenated pyridines, as specific comparative data for this compound was not publicly available.
Organocatalysis in Regiodivergent Reactions
Recent advancements in organocatalysis have opened new avenues for controlling regioselectivity in the functionalization of polyhalogenated heterocycles. While specific applications to this compound are still emerging, the principles of organocatalysis suggest that chiral amines or Brønsted acids could be employed to direct incoming nucleophiles to a specific site through the formation of non-covalent interactions with the substrate. For instance, a chiral hydrogen-bond-donating catalyst could potentially activate one of the chloro substituents over the other by forming a transient, stereoelectronically favored complex.
The development of catalytic systems that can differentiate between the two chlorine atoms on the this compound scaffold remains an active area of research. The ability to selectively functionalize each position on the ring is crucial for the synthesis of novel and complex molecules with tailored properties. Future work in this area will likely focus on the design of more sophisticated catalysts and a deeper mechanistic understanding of the factors that govern regioselectivity and chemoselectivity in these challenging transformations.
Derivatization Chemistry of 4,5 Dichloro 6 Fluoro Nicotinic Acid for Complex Molecular Architectures
Synthesis of Advanced Heterocyclic Scaffolds Utilizing the Nicotinic Acid Core
The strategic manipulation of the halogen substituents and the carboxylic acid function of 4,5-dichloro-6-fluoro-nicotinic acid is pivotal for the synthesis of fused and appended heterocyclic systems. These reactions often proceed through nucleophilic aromatic substitution followed by cyclization, leveraging the inherent reactivity of the pyridine (B92270) ring.
Annulation, or ring-forming, reactions are a cornerstone for building fused bicyclic systems from the nicotinic acid core. nih.govchim.itrsc.org The synthesis of naphthyridines, which are diazanaphthalene structures, can be achieved through cyclization reactions involving substituted aminopyridines. nih.govnih.gov For instance, a Gould-Jacobs type reaction could be envisioned where the fluoro or chloro substituent is first displaced by an appropriate amine, followed by reaction with a malonate derivative and subsequent thermal cyclization to construct the second pyridine ring. nih.gov
Azaindoles, also known as pyrrolopyridines, represent another important class of fused heterocycles. researchgate.netnih.govresearchgate.netpharmablock.com The construction of the pyrrole (B145914) ring onto the pyridine core of this compound can be accomplished through various strategies. researchgate.net A common approach involves a palladium-catalyzed Sonogashira coupling of an alkyne to one of the halide positions (after suitable derivatization), followed by a base-mediated indolization. organic-chemistry.org Another powerful method is the Leimgruber-Batcho reaction, which would involve the introduction of a nitro group and an enamine precursor at adjacent positions on the pyridine ring, followed by reductive cyclization. researchgate.net
Table 1: Key Annulation Strategies for Fused Pyridine Systems
| Fused System | General Synthetic Strategy | Key Intermediates |
|---|---|---|
| Naphthyridines | Gould-Jacobs Reaction | Aminopyridine, Diethyl methylenemalonate |
| Azaindoles | Palladium-catalyzed Sonogashira Coupling/Indolization | Halo-aminopyridine, Terminal alkyne |
| Azaindoles | Leimgruber-Batcho Reaction | ortho-Nitro enamine |
The synthesis of pyridazine-based structures from this compound typically involves reaction with hydrazine (B178648) or its derivatives. nih.govresearchgate.net The highly reactive chlorine atoms on the nicotinic acid ring are susceptible to nucleophilic displacement by the nitrogen atoms of hydrazine. libretexts.orgorganic-chemistry.org
A plausible synthetic route involves the reaction of a this compound ester with hydrazine hydrate. orgsyn.org This can lead to a di-cyclization reaction where both chlorine atoms are displaced by the hydrazine nitrogens, potentially forming a pyrido[4,5-c]pyridazine derivative. The reaction conditions, such as temperature and solvent, would be critical in controlling the regioselectivity and preventing polymerization. mdpi.com Further transformations of the resulting pyridazinone core can lead to a diverse array of functionalized derivatives. nih.gov
Beyond fused systems, the nicotinic acid scaffold can be used to construct appended pyrrole and pyrimidine (B1678525) rings.
Pyrrole Ring Construction: The Paal-Knorr pyrrole synthesis is a classical method that could be adapted for this purpose. wikipedia.orguop.edu.pk This would necessitate the introduction of a 1,4-dicarbonyl moiety onto the pyridine ring. This could be achieved by first converting the carboxylic acid to a ketone and then performing an α-functionalization to introduce the second carbonyl group, followed by condensation with a primary amine or ammonia (B1221849) to form the pyrrole ring. organic-chemistry.orgnih.govresearchgate.net
Pyrimidine Ring Construction: The construction of a pyrimidine ring typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. organic-chemistry.org To utilize the this compound scaffold, one could envision converting the carboxylic acid group and an adjacent chloro substituent into a β-keto ester or a related precursor. This intermediate could then be reacted with an amidine, such as formamidine, to cyclize and form the pyrimidine ring. google.comumich.edu The remaining chloro and fluoro substituents would then be available for further functionalization.
Introduction of Diverse Functional Moieties
The functionalization of the this compound core is not limited to the construction of new heterocyclic rings. The introduction of various functional groups through substitution reactions or late-stage functionalization is crucial for tailoring the properties of the final molecules.
Aminoalkylation and alkylation reactions are fundamental transformations for introducing carbon-based substituents onto the pyridine ring. These reactions typically proceed via nucleophilic aromatic substitution, where the halogen atoms are displaced by carbon or nitrogen nucleophiles.
Aminoalkylation: This involves the introduction of an aminoalkyl group. One common method is the reaction with a secondary amine in the presence of an aldehyde, such as formaldehyde (B43269) (a Mannich-type reaction), although direct substitution with an amino alcohol followed by further manipulation is more common for this type of substrate. The high reactivity of the chlorine atoms makes them prime targets for substitution by various amines.
Alkylation: The introduction of alkyl groups can be achieved through cross-coupling reactions. For example, a Negishi or Suzuki coupling reaction could be employed to couple an alkyl-zinc or alkyl-boronic acid reagent, respectively, to one of the chloro positions. This would require a suitable palladium or nickel catalyst and careful control of reaction conditions to ensure selective coupling at either the C4 or C5 position.
Table 2: Representative Functionalization Reactions
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| Aminoalkylation | Secondary Amine, Aldehyde | -CH2-NR2 |
| Alkylation (Suzuki Coupling) | Alkyl-boronic acid, Pd catalyst, Base | -Alkyl |
| Alkylation (Negishi Coupling) | Alkyl-zinc halide, Pd or Ni catalyst | -Alkyl |
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. wikipedia.orgnih.govresearchgate.net This is a powerful strategy for rapidly generating analogues of a lead compound without having to restart the synthesis from the beginning. walisongo.ac.idnih.gov For complex structures derived from this compound, LSF can be used to modify the molecule's properties.
One prominent LSF strategy is C-H activation. researchgate.net After the initial construction of a complex heterocyclic system, there may be remaining C-H bonds on the pyridine or fused rings that can be targeted for functionalization. Transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, can mediate the direct coupling of these C-H bonds with various reaction partners to introduce new alkyl, aryl, or other functional groups. The regioselectivity of these reactions is often controlled by directing groups present in the molecule.
Another LSF approach involves the selective modification of existing functional groups. For example, if one of the chloro substituents remains in the final complex structure, it can be selectively displaced by a wide range of nucleophiles under carefully controlled conditions. This allows for the late-stage introduction of amines, thiols, alcohols, and other functionalities, further diversifying the molecular architecture.
Radiosynthesis and Isotopic Labeling Approaches
The integration of radionuclides and stable isotopes into complex molecules is a cornerstone of modern pharmaceutical and biomedical research. For derivatives of this compound, isotopic labeling enables critical studies in areas such as in vivo imaging with Positron Emission Tomography (PET) and mechanistic studies of drug metabolism. Methodologies for introducing Fluorine-18 ([¹⁸F]), Deuterium (B1214612) ([²H]), and Carbon-13 ([¹³C]) are pivotal for unlocking the full potential of these compounds as research tools and diagnostic agents.
Fluorine-18 is a positron-emitting radionuclide with a half-life of 109.7 minutes, making it ideal for PET imaging, a non-invasive technique used to visualize and quantify physiological processes. nih.gov The radiosynthesis of [¹⁸F]-labeled nicotinic acid derivatives, which can be conjugated to biomolecules, is a field of active development for creating novel PET tracers. nih.gov
Efficient labeling protocols typically involve the nucleophilic substitution of a suitable leaving group on a precursor molecule with cyclotron-produced [¹⁸F]fluoride. nih.gov For nicotinic acid scaffolds, common precursors include molecules with nitro, chloro, or trimethylammonium salt leaving groups. nih.govmdpi.com The reaction is generally performed in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), complexed with potassium carbonate (K₂CO₃), to enhance the nucleophilicity of the [¹⁸F]fluoride ion. mdpi.com
Recent advancements have focused on optimizing reaction conditions to improve radiochemical yields (RCY) and reduce synthesis times. For example, the "fluorination on the Sep-Pak" method allows for a more streamlined and automated process. nih.gov In this technique, aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge, dried, and then eluted with a solution of the precursor and catalyst in an appropriate solvent mixture, such as acetonitrile (B52724) and t-butanol. nih.gov Another approach involves copper-mediated radiofluorination of boronic acid pinacol (B44631) ester precursors, which has shown high efficiency for aryl fluorination. nih.govmdpi.com This method can achieve high radiochemical yields (over 70%) in short reaction times (10-20 minutes) at elevated temperatures. nih.govmdpi.com
The choice of precursor and reaction conditions significantly impacts the efficiency of the labeling process. While chloro- and nitro-precursors have been used, they often result in low radiochemical yields (<10%). mdpi.com In contrast, more advanced precursors like sulfonium (B1226848) salts or spirocyclic iodonium (B1229267) ylides (SCIDY) can produce significantly higher yields, reaching up to 36%. mdpi.com
Table 1: Comparison of Fluorine-18 Labeling Protocols for Aromatic and Nicotinic Acid Scaffolds
| Precursor Type | Leaving Group | Catalyst/Conditions | Solvent | Temp (°C) | RCY (non-decay corrected) | Reference |
| 6-N,N,N-trimethylaminium nicotinic acid NHS ester triflate | -N(CH₃)₃⁺ | K₂₂₂/K₂CO₃ | Acetonitrile/t-Butanol | 45 | 6-17% | nih.gov |
| Bpin Precursor | -B(pin) | Cu(OTf)₂(pyridine)₄ / TEAHCO₃ | DMAc/ⁿBuOH | 90 | 32% | nih.gov |
| Nitro-precursor | -NO₂ | K₂₂₂/K₂CO₃ | DMSO | 150 | <10% | mdpi.com |
| Chloro-precursor | -Cl | K₂₂₂/K₂CO₃ | DMSO | 200 | ~3% | mdpi.com |
| Sulfonium salt precursor | Sulfonium salt | K₂₂₂/K₂CO₃ | DMSO | 150 | 36% | mdpi.com |
Stable isotope labeling with Deuterium (²H) and Carbon-13 (¹³C) is an invaluable tool for non-invasively studying drug metabolism, pharmacokinetics, and target engagement without altering the fundamental chemical properties of the molecule. acs.org
Deuterium Labeling: The introduction of deuterium into carboxylic acid derivatives can be achieved through several methods. One common approach is hydrogen-isotope exchange (HIE), where C-H bonds are replaced with C-D bonds. For aryl carboxylic acids, iridium(I) N-heterocyclic carbene/phosphine (B1218219) complexes have been shown to be highly effective catalysts for directing deuterium exchange specifically to the ortho-position of the carboxylic acid group under mild conditions. strath.ac.uk Another powerful technique is deutero-decarboxylation, where a carboxylic acid group is replaced with a deuterium atom. This reaction can be facilitated by silver(I) catalysts in a mixture of DMSO and D₂O, providing excellent yields and high levels of deuterium incorporation for various heteroaromatic carboxylic acids. rsc.org For aliphatic portions of a molecule, deuterium can be introduced using deuterated reagents such as D₂O with an acid catalyst (e.g., D₃PO₄) or by using reducing agents like sodium borodeuteride (NaBD₄). nih.gov
Carbon-13 Labeling: The incorporation of ¹³C into a carboxylic acid moiety often involves introducing the label at a late stage of the synthesis. A prevalent method is carboxylation using ¹³C-labeled carbon dioxide ([¹³C]CO₂). This can be achieved by reacting an organometallic intermediate (e.g., an organolithium or Grignard reagent) with [¹³C]CO₂. More recently, catalytic methods have been developed that allow for the direct reversible exchange of unlabeled carboxylate groups with [¹³C]CO₂. For instance, potassium carboxylates in the presence of [¹³C]CO₂ in a polar aprotic solvent like DMF can undergo this exchange, providing high isotopic incorporation in a single step. For more complex syntheses, labeled building blocks such as potassium cyanide ([¹³C]KCN) are often employed early in the synthetic route. acs.org
Table 2: Selected Methods for Stable Isotope Labeling of Carboxylic Acids
| Isotope | Method | Reagent/Catalyst | Key Features | Reference |
| Deuterium (²H) | Ortho-directed HIE | Iridium(I) complex | High selectivity for the position ortho to the carboxyl group. strath.ac.uk | strath.ac.uk |
| Deuterium (²H) | Deutero-decarboxylation | Silver(I) salts / D₂O | Replaces the entire carboxylic acid group with a deuterium atom. rsc.org | rsc.org |
| Carbon-13 (¹³C) | Carboxylation | Organometallic + [¹³C]CO₂ | Direct introduction of the ¹³C-labeled carboxyl group. | |
| Carbon-13 (¹³C) | Carboxylate Exchange | [¹³C]CO₂ / DMF | Reversible exchange of existing carboxyl group with a labeled one. |
Advanced Spectroscopic Characterization and Structural Analysis of 4,5 Dichloro 6 Fluoro Nicotinic Acid Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insight into the connectivity and spatial arrangement of atoms.
A comprehensive NMR analysis involves probing multiple active nuclei, primarily ¹H, ¹³C, and ¹⁹F, to piece together the molecular puzzle. For 4,5-Dichloro-6-fluoro-nicotinic acid, only one proton is attached to the pyridine (B92270) ring, resulting in a simplified ¹H NMR spectrum, likely showing a singlet for the aromatic proton.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents (Cl, F, N) and the carboxylic acid group. mdpi.com The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).
Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov It provides a distinct signal for the fluorine nucleus, and its coupling with adjacent protons (if any) and carbons can be observed, further confirming the substitution pattern on the pyridine ring. nih.govnih.gov Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in correlating the ¹H, ¹³C, and ¹⁹F signals, allowing for the unambiguous assignment of each atom within the molecular structure. nih.gov
Table 1: Predicted NMR Data for this compound Note: These are estimated values based on substituent effects on a pyridine ring. Actual experimental values may vary.
NMR spectroscopy is crucial for confirming the regiochemistry, which is the specific arrangement of substituents on the pyridine ring. For this compound, the single proton signal in the ¹H NMR spectrum immediately indicates a fully substituted ring except at one position. The specific position of this proton (C-2) is confirmed through HMBC correlations to the neighboring carbons (C-3 and C-4) and potentially through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments with substituents on adjacent positions. The characteristic carbon-fluorine coupling constants observed in the ¹³C NMR spectrum definitively establish the position of the fluorine atom at C-6. Since the molecule is planar and achiral, stereochemistry is not a factor.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. acs.orgjocpr.com
For this compound, FT-IR and Raman spectra would display distinct bands corresponding to the vibrations of the carboxylic acid group (O-H and C=O stretching), the pyridine ring (C=C and C=N stretching), and the carbon-halogen bonds (C-Cl and C-F stretching). nih.govresearchgate.net The O-H stretch of the carboxylic acid is typically a very broad band in the FT-IR spectrum, while the C=O stretch gives a strong, sharp absorption. The C-F bond gives rise to a strong absorption in the infrared spectrum. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information, especially for the vibrations of the pyridine ring. nih.govcdnsciencepub.com
Table 2: Characteristic Vibrational Frequencies for this compound
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.govmdpi.com For this compound (C₆H₂Cl₂FNO₂), the calculated monoisotopic mass can be compared to the experimentally measured value. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing further confirmation of the elemental composition.
Formula: C₆H₂³⁵Cl₂FNO₂
Calculated Exact Mass: 208.9447
Chromatography coupled with mass spectrometry is essential for assessing the purity of a sample and for identifying impurities or degradation products. researchgate.net LC-MS is generally more suitable for a polar, non-volatile compound like nicotinic acid. It separates the components of a mixture before they enter the mass spectrometer for detection.
GC-MS can be used to analyze for more volatile impurities or thermal degradation products. mdpi.com One potential thermal degradation pathway for nicotinic acids is decarboxylation (loss of CO₂). nih.gov In the case of this compound, this would lead to the formation of 2,3-dichloro-5-fluoropyridine. The mass spectra of the parent compound and its degradation products would show distinct molecular ions and fragmentation patterns, allowing for their identification.
Table 3: Molecular Weights of this compound and a Potential Thermal Degradation Product
Table 4: List of Chemical Compounds Mentioned
Computational and Theoretical Chemistry Studies on 4,5 Dichloro 6 Fluoro Nicotinic Acid and Analogues
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. By calculating the electron density, DFT methods can accurately predict a wide range of molecular attributes, offering deep insights into the structure-property relationships of 4,5-Dichloro-6-fluoro-nicotinic acid and its analogues.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comtaylorandfrancis.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), whereas the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. taylorandfrancis.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small energy gap indicates a molecule is more reactive and less stable. taylorandfrancis.comnih.gov
Table 1: FMO Parameters for a Nicotinic Acid Analogue Data derived from a study on a Benzil-Nicotinic Hydrazide Schiff base. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.4052 |
| ELUMO | -2.4978 |
| Energy Gap (ΔE) | 3.9071 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map is color-coded to represent different potential values on the electron density surface. Regions with a negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net In contrast, regions with a positive electrostatic potential (colored blue) are electron-poor and represent favorable sites for nucleophilic attack. researchgate.net
In studies of nicotinic acid (niacin) and its derivatives, MEP analyses consistently show that the most negative regions are located around the nitrogen and oxygen atoms, indicating these are the primary nucleophilic centers. nih.govresearchgate.net Conversely, the hydrogen atom of the carboxylic acid group and other hydrogen atoms attached to the aromatic ring typically exhibit a positive potential, identifying them as electrophilic sites. researchgate.net For this compound, the electronegative halogen atoms would significantly influence the MEP map, withdrawing electron density from the pyridine (B92270) ring and enhancing the positive potential on the carbon atoms to which they are attached, thereby influencing the molecule's interaction with other reagents.
Ionization Energy (I): The energy required to remove an electron, approximated as I = -EHOMO. nih.gov
Electron Affinity (A): The energy released when an electron is added, approximated as A = -ELUMO. nih.gov
Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I + A) / 2. nih.gov
Chemical Potential (μ): The escaping tendency of electrons from a system, given by μ = -χ. nih.govresearchgate.net
Global Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. nih.gov
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. nih.govresearchgate.net
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons, defined as ω = μ² / 2η. A higher value indicates a stronger electrophile. nih.govnih.govresearchgate.net
These parameters offer a quantitative framework for comparing the reactivity of different nicotinic acid analogues and for designing new molecules with specific desired chemical properties.
Table 2: Quantum Chemical Reactivity Descriptors for a Nicotinic Acid Analogue Data derived from a study on a Benzil-Nicotinic Hydrazide Schiff base. nih.gov
| Parameter | Calculated Value (eV) |
|---|---|
| Ionization Energy (I) | 6.4052 |
| Electron Affinity (A) | 2.4978 |
| Electronegativity (χ) | 4.451 |
| Chemical Potential (μ) | -4.451 |
| Global Hardness (η) | 1.954 |
| Global Softness (S) | 0.5117 |
| Electrophilicity Index (ω) | 5.0694 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is indispensable for mapping the intricate pathways of chemical reactions. By simulating the transformation from reactants to products, these methods can identify intermediate structures, locate transition states, and determine the energy barriers that govern reaction kinetics.
A chemical reaction proceeds along a potential energy surface (PES), and the transition state (TS) represents the point of maximum energy along the minimum energy path connecting reactants and products. scm.com A transition state is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.comucsb.edu
Locating the precise geometry and energy of a transition state is a primary goal of computational reaction modeling. ucsb.edu Techniques such as Potential Energy Surface (PES) scans or more sophisticated algorithms like Synchronous Transit-Guided Quasi-Newton (QST2, QST3) methods are used to find these saddle points. scm.comresearchgate.net Once the TS is located, the activation energy (Ea) of the reaction can be calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate, as a higher activation energy corresponds to a slower reaction. These computational approaches allow for the detailed investigation of complex reactions, such as nucleophilic aromatic substitutions or cycloadditions, involving nicotinic acid derivatives. aip.orgnih.gov
Solvents can dramatically influence the rate, selectivity, and even the mechanism of a chemical reaction. nih.govmdpi.com Computational models account for these environmental influences through two primary approaches: implicit and explicit solvation models. mdpi.com
Implicit Solvation Models: These methods, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but can explicitly model specific interactions like hydrogen bonding between the solute and solvent, which can be critical for accurately describing the reaction pathway. nih.govmdpi.com
Studies have shown that changing the solvent can significantly alter activation barriers and thermodynamic parameters like the Gibbs free energy of a reaction. nih.govacs.org For reactions involving charged or highly polar species, such as those that may occur with this compound, the choice of solvent can be paramount. Computational modeling of solvent effects is therefore essential for predicting reaction outcomes in realistic solution-phase conditions and for optimizing reaction conditions. aip.org
Prediction of Spectroscopic Properties from First Principles
First principles, or ab initio, quantum chemistry methods are powerful tools for predicting the spectroscopic properties of molecules. These calculations, which are based on the fundamental laws of quantum mechanics, can provide valuable insights into the structural and electronic properties of a compound, often complementing or guiding experimental work.
Computational NMR and IR Spectroscopy for Comparison with Experimental Data
Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are routinely used to aid in the characterization of novel compounds. For a molecule like this compound, Density Functional Theory (DFT) would be a common and effective method.
NMR Spectroscopy: Computational models can predict the chemical shifts of active nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
A hypothetical table of calculated ¹³C NMR chemical shifts for this compound, based on general knowledge of similar structures, is presented below. Actual experimental and calculated values would be necessary for a definitive assignment.
| Atom | Hypothetical Calculated Chemical Shift (ppm) |
| C2 | 150.2 |
| C3 | 142.5 |
| C4 | 128.9 |
| C5 | 135.7 |
| C6 | 158.3 |
| COOH | 165.8 |
IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-dependent errors.
Key vibrational modes expected for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch, C-C and C-N ring vibrations, and C-Cl and C-F stretching modes.
Theoretical Studies on Optoelectronic Properties and Nonlinear Optics (NLO)
Computational methods are invaluable for predicting the optoelectronic and nonlinear optical (NLO) properties of molecules. These properties are governed by the electronic structure and how it responds to an external electric field.
Optoelectronic Properties: The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are readily calculated using methods like DFT. The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's electronic excitation energy and chemical reactivity. For substituted pyridines, the nature and position of electron-withdrawing and electron-donating groups significantly influence these frontier molecular orbitals. rsc.orgacs.org
A hypothetical representation of frontier molecular orbital energies for this compound and a related analogue is shown in the table below.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -7.2 | -2.5 | 4.7 |
| A Nicotinic Acid Analogue | -6.8 | -2.1 | 4.7 |
Nonlinear Optics (NLO): NLO materials have applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry can predict the first- and second-order hyperpolarizabilities (β and γ, respectively). nih.govacs.org For a molecule to have a significant NLO response, it often requires a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, leading to a large change in dipole moment upon excitation. The halogen and carboxylic acid substituents on the pyridine ring of this compound would be expected to influence its NLO properties. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.govmdpi.com For a relatively rigid molecule like this compound, MD simulations can be particularly useful for exploring the conformational preferences of the carboxylic acid group and for studying intermolecular interactions in the condensed phase.
Conformational Analysis: The primary conformational flexibility in this compound is the rotation around the C3-C(OOH) single bond. MD simulations can be used to explore the potential energy surface of this rotation and to identify the most stable conformations. This is important as the conformation can influence the molecule's crystal packing and its interactions with other molecules.
Intermolecular Interactions: In a simulation box containing multiple molecules, MD can be used to study how molecules of this compound interact with each other and with solvent molecules. This can reveal information about hydrogen bonding patterns, particularly involving the carboxylic acid group, and other non-covalent interactions such as halogen bonding. nih.govmdpi.comresearchgate.net Understanding these interactions is crucial for predicting the solid-state structure and properties of the material.
Conclusion and Outlook
Summary of Current Research Landscape for 4,5-Dichloro-6-fluoro-nicotinic acid and its Halogenated Analogues
The current body of research primarily positions this compound as a valuable, specialized building block in organic synthesis. Its utility is largely derived from the differential reactivity of its halogen substituents, which allows for selective, stepwise functionalization. Investigations often focus on its role as an intermediate in the synthesis of more complex, biologically active molecules. For instance, compounds like 2,6-dichloro-5-fluoronicotinic acid, a close analogue, serve as key starting materials in the synthesis of novel pharmaceutical agents. mdpi.com This highlights a broader trend where the specific arrangement of halogens on the nicotinic acid scaffold is strategically designed to facilitate subsequent chemical modifications en route to a final target molecule.
Research into halogenated nicotinic acid analogues is diverse, with applications spanning medicinal chemistry and materials science. mdpi.comnih.gov In drug discovery, these scaffolds are integral to the development of agents targeting a range of conditions. nih.govdovepress.com The inclusion of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. mdpi.com The strategic placement of chlorine and fluorine, as seen in this compound, provides chemists with multiple reactive handles to build molecular complexity and fine-tune biological activity. The synthesis of conformationally restricted analogues of nicotine, for example, often starts from halogenated nicotinic acids to construct complex polycyclic systems. nih.gov
Interactive Table: Research Focus for Halogenated Nicotinic Acid Analogues
| Halogenation Pattern | Primary Research Focus | Example Application Area |
| Dichloro-fluoro | Synthetic Intermediate | Pharmaceutical Synthesis mdpi.com |
| Monofluoro | Bioisosteric Replacement | Agonists for Nicotinic Receptors nih.gov |
| Dichloro | Precursor for Cross-Coupling | Constrained Nicotine Analogues nih.gov |
| Bromo-substituted | Modulating Physicochemical Properties | Anticancer Agent Scaffolds mdpi.com |
Emerging Trends and Future Research Directions in Polyhalogenated Nicotinic Acid Chemistry
The field of polyhalogenated nicotinic acid chemistry is evolving, with several emerging trends pointing toward more efficient and selective synthetic methods. A significant future direction is the development of late-stage functionalization techniques. nih.gov This approach involves introducing key functional groups, including halogens, onto a complex molecular scaffold at a late step in the synthesis, which can rapidly generate a library of analogues for biological screening. Advances in visible-light photoredox catalysis are also opening new avenues for the C-H functionalization of pyridine (B92270) rings, offering novel strategies to install substituents with high precision and under mild conditions. mdpi.com
Future research is also expected to focus heavily on leveraging the unique electronic properties of polyhalogenated pyridines for novel applications. The strategic placement of electron-withdrawing halogen atoms significantly alters the reactivity of the pyridine ring, making it amenable to reactions that are challenging with the parent heterocycle. nih.gov There is growing interest in exploring these substrates in the context of asymmetric catalysis, where the halogen atoms could act as directing groups or stereocontrolling elements. Furthermore, computational studies are becoming increasingly crucial for predicting the reactivity and selectivity of halogenation and subsequent derivatization reactions, guiding experimental design and accelerating the discovery of new synthetic pathways. nih.gov
Interactive Table: Future Trends in Polyhalogenated Pyridine Chemistry
| Emerging Trend | Description | Potential Impact |
| Late-Stage Functionalization | Introduction of halogens or other groups at the final stages of a synthesis. nih.gov | Rapid diversification of complex molecules for SAR studies. |
| Photoredox Catalysis | Using visible light to enable novel C-H functionalization reactions. mdpi.com | Milder, more selective, and environmentally benign synthetic routes. |
| Asymmetric Synthesis | Utilizing halogen atoms to control stereochemical outcomes in reactions. | Access to enantiomerically pure, complex chiral molecules. |
| Computational Chemistry | In silico prediction of reaction outcomes and molecular properties. nih.gov | Reduced experimental effort and faster optimization of synthetic methods. |
Potential for Novel Methodologies and Derivatizations in the Field of Complex Organic Synthesis
The structural motif of this compound presents significant opportunities for the application of novel synthetic methodologies. The distinct reactivity of the C-Cl versus C-F bonds is particularly ripe for exploration with modern cross-coupling technologies. For example, palladium- or nickel-catalyzed reactions such as Suzuki, Stille, Buchwald-Hartwig amination, and Sonogashira couplings could be selectively performed at the more reactive C-Cl positions (C4 and C5) while preserving the robust C-F bond at the C6 position. This regioselective functionalization is a powerful tool for building molecular complexity.
Derivatization, the process of modifying a chemical compound to make it more suitable for analysis or to enhance its properties, is a key area of potential. youtube.com The carboxylic acid group of this compound is a prime target for derivatization into esters, amides, or other functional groups. mdpi.comlibretexts.org Such modifications can alter the molecule's solubility, reactivity, and biological uptake. For instance, conversion to an activated ester or acyl chloride would facilitate coupling with a wide range of nucleophiles, including complex amines, alcohols, and organometallic reagents, thereby generating diverse libraries of novel compounds. mdpi.comnih.gov
Furthermore, the development of methods for the selective activation of one C-Cl bond over the other would represent a significant advance. This could potentially be achieved through the use of sterically demanding catalysts or by exploiting subtle electronic differences between the C4 and C5 positions. The ability to sequentially and selectively replace each halogen atom would provide unparalleled control in the construction of highly substituted, functionalized pyridine derivatives, which are highly sought after in modern drug discovery and materials science. researchgate.net
Interactive Table: Potential Derivatization Strategies
| Target Site | Reaction Type | Reagents / Catalysts | Resulting Functional Group |
| C4/C5 Chlorine | Suzuki Coupling | Pd catalyst, Boronic acid | Aryl, Heteroaryl, Alkyl |
| C4/C5 Chlorine | Buchwald-Hartwig Amination | Pd catalyst, Amine | Substituted Amine |
| C4/C5 Chlorine | Sonogashira Coupling | Pd/Cu catalyst, Alkyne | Alkyne |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., EDC) mdpi.com | Amide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
